molecular formula C12H17FN2 B1517521 1-(3-fluorophenyl)-N-methylpiperidin-4-amine CAS No. 1096806-70-0

1-(3-fluorophenyl)-N-methylpiperidin-4-amine

Cat. No.: B1517521
CAS No.: 1096806-70-0
M. Wt: 208.27 g/mol
InChI Key: GNDRPUJYVZLJFP-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-N-methylpiperidin-4-amine is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound features a fluorophenyl group attached to the nitrogen atom of the piperidine ring, making it a fluorinated derivative of piperidine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)-N-methylpiperidin-4-amine can be synthesized through several synthetic routes. One common method involves the reaction of 3-fluorophenylacetonitrile with methylamine in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction proceeds through the formation of an intermediate imine, which is then reduced to the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)-N-methylpiperidin-4-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen atom.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • N-oxide Derivatives: Resulting from oxidation reactions.

  • Reduced Derivatives: Resulting from reduction reactions.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

1-(3-Fluorophenyl)-N-methylpiperidin-4-amine has various applications in scientific research, including:

  • Chemistry: It serves as a building block in the synthesis of more complex organic compounds.

  • Biology: It is used in the study of biological systems and interactions with various biomolecules.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

1-(3-Fluorophenyl)-N-methylpiperidin-4-amine is similar to other fluorinated piperidines, such as 1-(4-fluorophenyl)piperazine and 1-(3-fluorophenyl)piperidine. These compounds share structural similarities but differ in the position of the fluorine atom and the presence of additional functional groups. The uniqueness of this compound lies in its specific substitution pattern and potential biological activity.

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)piperazine

  • 1-(3-Fluorophenyl)piperidine

  • 1-(2-Fluorophenyl)piperidine

  • 1-(3-Fluorophenyl)ethanol

This comprehensive overview provides a detailed understanding of 1-(3-Fluorophenyl)-N-methylpiperidin-4-amine, its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

1-(3-fluorophenyl)-N-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c1-14-11-5-7-15(8-6-11)12-4-2-3-10(13)9-12/h2-4,9,11,14H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDRPUJYVZLJFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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